

Peptide modification techniques u

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride
CAS No.: 1936113-73-3
Cat. No.: B2718959

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Application Note: Precision Peptide Modification via Pyridine Sulfonyl Fluoride (PSF) Warheads

The Mechanistic Edge of Pyridine Sulfonyl Fluorides

As a Senior Application Scientist in covalent drug discovery, I frequently encounter the challenge of balancing warhead reactivity with aqueous stability in biological matrices. The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized this landscape, offering a "click" chemistry approach.

The causality behind selecting a pyridine sulfonyl fluoride (PSF) over a standard aryl sulfonyl fluoride lies in its unique electronic architecture. The nitrile group at the 6-position (the combined inductive and resonance effects pull electron density away from the sulfonyl group[2]. This drastically increases the reactivity of the S-F bond[2][3].

Chemoselectivity and Targeting Landscape

Unlike cysteine-directed warheads, PSFs are uniquely suited for targeting harder nucleophiles such as Tyrosine (Tyr), Lysine (Lys), and Histidine (His), with the latter exponentially increasing its nucleophilicity[4].

Table 1: Comparative Reactivity and Stability Profiles of SuFEx Warheads

Warhead Scaffold	Primary Nucleophile Targets
Aliphatic Sulfonyl Fluoride	Lys, Ser
Aryl Sulfonyl Fluoride	Tyr, Lys, His
Pyridine Sulfonyl Fluoride	Tyr, His (Context-dependent)
Aryl Fluorosulfate	Tyr, Lys

Workflow: Integration of PSF into Peptide Scaffolds

To successfully deploy PSFs, the warhead must be integrated into the peptide sequence without degrading the S-F bond during synthesis.

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Workflow for integrating pyridine sulfonyl fluoride warheads into peptides.

Experimental Protocols: A Self-Validating System

The following protocols are designed as a self-validating system. Every critical step includes a mechanistic rationale (causality) and a validation check

Protocol A: Solid-Phase Synthesis of PSF-Functionalized Peptides

Causality: The PSF moiety must be introduced at the N-terminus post-elongation. Subjecting the sulfonyl fluoride to repeated cycles of piperidine (use

- Peptide Elongation: Synthesize the desired peptide sequence on a Rink Amide resin using standard Fmoc-SPPS chemistry.
- Fmoc Removal: Remove the final N-terminal Fmoc group using 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5x) and
- PSF Coupling: Dissolve 3.0 equivalents of the pyridine sulfonyl fluoride carboxylic acid building block (e.g., 6-cyanopyridine-2-sulfonyl fluoride-4-carboxylic acid).
 - Critical Insight: DIPEA is a sterically hindered base. It is utilized here because it effectively deprotonates the carboxylic acid for HATU activation and
- Resin Cleavage: Cleave the peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. The S-F bond is expected to
- Validation Checkpoint: Precipitate in cold ether, lyophilize, and analyze via LC-MS. You must observe the exact mass of the peptide + the intact PSF

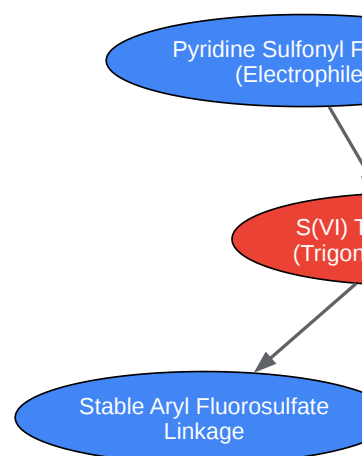
Protocol B: SuFEx-Mediated Conjugation / Macrocyclization in Aqueous Media

Causality: SuFEx reactions with Tyrosine require the phenol side chain to be in its phenolate anion form. By conducting the reaction at pH 8.0–8.5, we

- Peptide Dissolution: Dissolve the purified PSF-peptide in a minimal amount of DMSO (up to 5% final volume) to ensure complete solubility.
- Buffer Addition: Dilute the solution to a final peptide concentration of 100 μ M using 100 mM Tris-HCl buffer at pH 8.0.
 - Critical Insight: Avoid buffers containing primary amines (like high concentrations of unadjusted Tris at high pH) if the PSF is hyper-reactive, though
- Incubation: Incubate the reaction at 37°C for 12–24 hours. The proximity of basic residues in the target protein (or within the peptide for macrocyclization)
- Validation Checkpoint (Self-Validation): Quench the reaction with 1% Formic Acid to re-protonate unreacted species and halt the reaction. Analyze the combined mass of the precursors.

Mechanistic Pathway of SuFEx Reaction

The transition state of the SuFEx reaction is a critical concept. The incoming phenolate nucleophile attacks the sulfur center, forming a trigonal bipyramidal

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SuFEx mechanistic pathway for Tyrosine modification by PSF warheads.

Troubleshooting & Final Insights

If the SuFEx reaction fails to proceed, the primary culprit is often an insufficiently basic microenvironment. While raising the bulk pH to 9.0 can force tyrosine, this bio-inspired design mimics natural enzyme active sites, creating a localized basic pocket that drastically lowers the activation energy re

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